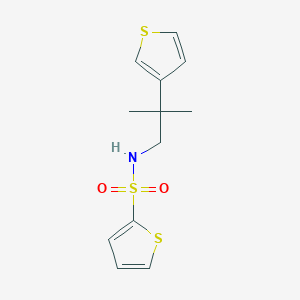
1-(2-Chlorophenyl)-3-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Chlorophenyl)-3-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)urea, commonly known as CP-673451, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been found to have a wide range of biological activities.
Scientific Research Applications
CB1 Receptor Modulation
- A study explored the effects of PSNCBAM-1, a related compound to the specified urea, as a cannabinoid CB1 receptor allosteric antagonist in the mammalian central nervous system. This research revealed PSNCBAM-1's potential for treating CNS diseases through noncompetitive antagonism and differential effects on CB1 receptor ligand functional efficacy (Wang et al., 2011).
Molecular and Structural Analysis
- A crystallographic study of Rupatadine, a compound structurally similar to the specified urea, provided insights into the dihedral angles between chlorophenyl and cycloheptapyridinyl rings, which might be relevant for understanding the properties and applications of related urea derivatives (Kaur et al., 2013).
Nonlinear Optical Properties
- Research on a chalcone derivative similar in structure to the specified urea assessed its electronic, optical, and nonlinear optical properties, highlighting potential applications in optoelectronic device fabrications. This suggests possible research directions for related urea compounds (Shkir et al., 2018).
Synthesis of Anticancer Drug Intermediates
- The synthesis of 1-methyl-3-(5-nitropyridin-2-yl) urea, an intermediate for anticancer drugs, highlights the role of similar urea compounds in medicinal chemistry and drug development (Zhang et al., 2019).
sEH Inhibition for Pain Management
- A study on 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase (sEH) suggested these compounds' effectiveness in reducing inflammatory pain, indicating similar potential for structurally related ureas (Rose et al., 2010).
Antimicrobial Evaluation
- Research involving novel imidazole ureas and carboxamides containing dioxaphospholanes, related to the specified urea, revealed antimicrobial properties, suggesting similar applications for related compounds (Rani et al., 2014).
Antiproliferative Effects in Cancer Treatment
- A study on 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives demonstrated significant antiproliferative effects against various cancer cell lines, indicating the therapeutic potential of related urea compounds in cancer treatment (Feng et al., 2020).
Crystal Structure Analysis
- The crystal structure analysis of a chlorophenyl piperidin urea adduct provided insights into molecular interactions, which could be crucial for understanding the properties and behavior of similar urea compounds (Revathi et al., 2015).
properties
IUPAC Name |
1-(2-chlorophenyl)-3-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O/c20-16-5-1-2-6-17(16)24-19(26)23-13-14-7-10-25(11-8-14)18-15(12-21)4-3-9-22-18/h1-6,9,14H,7-8,10-11,13H2,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCAPAFULVVZSHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CC=C2Cl)C3=C(C=CC=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-ethoxyphenyl)amino)-N-(6-methylbenzo[d]thiazol-2-yl)thiazole-4-carboxamide](/img/structure/B2436883.png)
![4-benzoyl-N-[(2-methyl-1-phenylbenzimidazol-5-yl)carbamothioyl]benzamide](/img/structure/B2436887.png)
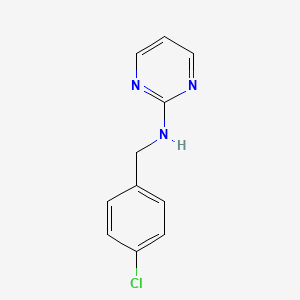
![Ethyl 2-[(2-aminoacetyl)amino]-4-methylpentanoate;hydrochloride](/img/structure/B2436889.png)


![N-cyclopentyl-N-[(furan-2-yl)methyl]-2-(4-methylphenyl)ethene-1-sulfonamide](/img/structure/B2436895.png)
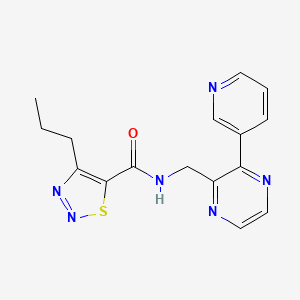
![8-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2436897.png)
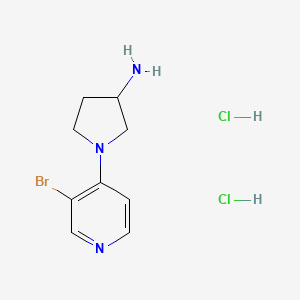
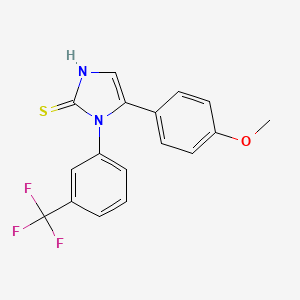
![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-methyl-2-oxoacetamide](/img/structure/B2436902.png)
![4-fluoro-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide](/img/structure/B2436903.png)
